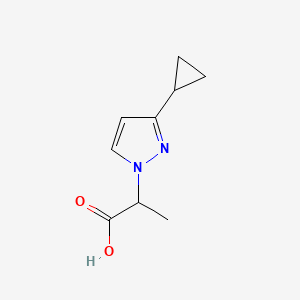

2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid

説明

Molecular Structure and Properties The compound 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid (CID 19621365) is a pyrazole derivative with the molecular formula C₉H₁₂N₂O₂. Its structure consists of a pyrazole ring substituted with a cyclopropyl group at position 3 and a propanoic acid moiety at position 1. Key identifiers include:

特性

IUPAC Name |

2-(3-cyclopropylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(9(12)13)11-5-4-8(10-11)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKQDTRMEGROBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Attachment of the propanoic acid moiety:

Industrial Production Methods

In an industrial setting, the production of 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

化学反応の分析

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

科学的研究の応用

Pharmacological Activities

The compound has been investigated for several pharmacological properties:

- Antimicrobial Activity : Pyrazole derivatives, including 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid, have shown significant antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Antitumor Properties : Several studies have highlighted the role of pyrazole derivatives in cancer treatment. The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDK12/13), which are crucial in regulating cell cycle progression and transcription. This inhibition may lead to reduced tumor growth in cancers such as breast cancer and acute myeloid leukemia .

- Neuroprotective Effects : The introduction of cyclopropyl groups in pyrazole compounds has been linked to enhanced blood-brain barrier permeability, increasing their potential as neuroprotective agents. This property is particularly relevant in treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions:

- Formation of Pyrazole Ring : The initial step usually includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core.

- Cyclopropyl Substitution : Subsequent reactions introduce the cyclopropyl group, often through cyclopropanation techniques or using cyclopropyl halides.

- Acid Formation : Finally, the propanoic acid moiety is introduced through carboxylation reactions or by hydrolysis of corresponding esters.

Case Studies

Several case studies illustrate the effectiveness and application of 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid:

作用機序

The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropyl group and pyrazole ring can influence the compound’s binding affinity and selectivity, while the propanoic acid moiety can affect its solubility and pharmacokinetic properties.

類似化合物との比較

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and analogues from literature (Table 1):

| Compound Name (CID) | Molecular Formula | Substituents (Pyrazole Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(3-Cyclopropyl-1H-pyrazol-1-yl)propanoic acid (19621365) | C₉H₁₂N₂O₂ | 3-cyclopropyl | Carboxylic acid | 180 |

| 3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (1001518-96-2) | C₈H₇BrF₃N₂O₂ | 3-CF₃, 4-Br, 5-cyclopropyl | Carboxylic acid | 300 |

| 3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile (1001500-81-7) | C₇H₇Cl₂N₃ | 3-CH₃, 4-Cl, 5-Cl | Nitrile | 204 |

| 1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole (1152536-83-8) | C₁₂H₁₂ClN₂ | 3,5-CH₃, 1-(2-chloromethylphenyl) | Aromatic chloromethyl | 219 |

Key Observations and Implications

Electronic and Steric Effects

- Cyclopropyl vs. Halogenated Substituents : The cyclopropyl group in the target compound (CID 19621365) provides steric bulk without strong electron-withdrawing effects, contrasting with bromo (Br) and trifluoromethyl (CF₃) groups in CID 1001518-96-2. The latter’s electronegative substituents increase acidity at the pyrazole N-H and enhance metabolic resistance .

- Functional Group Diversity : The carboxylic acid in the target compound improves aqueous solubility (critical for bioavailability), whereas nitrile (CID 1001500-81-7) and aromatic chloromethyl (CID 1152536-83-8) groups enhance lipophilicity, favoring membrane permeability but reducing solubility .

Molecular Weight and Bioactivity

- The target compound (180 g/mol) falls within the "drug-like" molecular weight range (<500 g/mol), whereas CID 1001518-96-2 (300 g/mol) may face challenges in passive diffusion across biological membranes due to increased bulk .

生物活性

2-(3-Cyclopropyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. Research has focused on its applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by a cyclopropyl group attached to a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Biological Activity Overview

The biological activities of 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid have been explored in several contexts:

- Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and activation of caspases .

- Anti-inflammatory Effects : Some derivatives of pyrazole have demonstrated anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

- Enzyme Inhibition : Research has identified that certain pyrazole derivatives can inhibit specific enzymes, which is crucial for developing drugs targeting metabolic pathways associated with various diseases .

The mechanism of action for 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid is thought to involve interactions with biological targets such as enzymes and receptors. The unique structural features, including the cyclopropyl group, may enhance binding affinity and selectivity towards these targets. This specificity could lead to modulation of biological pathways relevant to disease processes.

Study 1: Anticancer Properties

A study evaluated the anticancer effects of pyrazole derivatives, including variations of 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid. The findings suggested that these compounds can disrupt microtubule dynamics and induce apoptosis in cancer cells through the activation of caspases and dysregulation of cell cycle proteins .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2-(3-Cyclopropyl-1H-pyrazol-1-yl)propanoic acid | 15 | Induces apoptosis |

| Similar Pyrazole Derivative | 10 | Microtubule disruption |

Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory potential of pyrazole derivatives. The study demonstrated that these compounds could significantly reduce inflammatory markers in animal models, suggesting their utility in treating conditions like arthritis .

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | 250 pg/mL | 120 pg/mL |

| IL-6 | 300 pg/mL | 150 pg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。